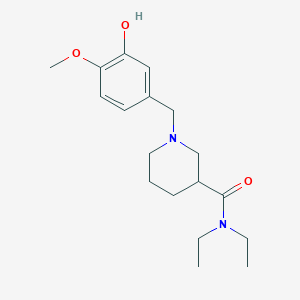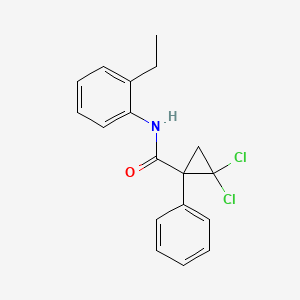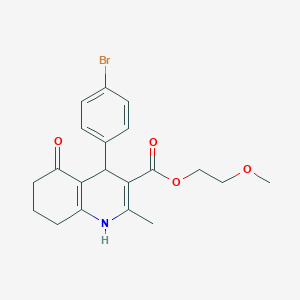![molecular formula C16H19NOS3 B5083438 2-[(4-methylphenyl)thio]-N-{2-[(2-thienylmethyl)thio]ethyl}acetamide](/img/structure/B5083438.png)
2-[(4-methylphenyl)thio]-N-{2-[(2-thienylmethyl)thio]ethyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-methylphenyl)thio]-N-{2-[(2-thienylmethyl)thio]ethyl}acetamide is a chemical compound that belongs to the class of thioether derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 2-[(4-methylphenyl)thio]-N-{2-[(2-thienylmethyl)thio]ethyl}acetamide is not fully understood. However, studies have shown that this compound has a significant inhibitory effect on the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This effect is thought to be due to the ability of this compound to inhibit the activity of certain enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of these cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-methylphenyl)thio]-N-{2-[(2-thienylmethyl)thio]ethyl}acetamide has a significant inhibitory effect on the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This effect is thought to be due to the ability of this compound to inhibit the activity of certain enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of these cytokines. In addition, this compound has been shown to have a significant effect on the activity of certain ion channels, which makes it a promising candidate for the development of new drugs for the treatment of various diseases such as epilepsy and cardiac arrhythmias.
実験室実験の利点と制限
One of the major advantages of using 2-[(4-methylphenyl)thio]-N-{2-[(2-thienylmethyl)thio]ethyl}acetamide in lab experiments is its potential as an anti-inflammatory and analgesic agent. This makes it a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. However, one of the major limitations of using this compound in lab experiments is its limited solubility in water, which makes it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on 2-[(4-methylphenyl)thio]-N-{2-[(2-thienylmethyl)thio]ethyl}acetamide. One of the major areas of research is the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Another area of research is the development of new drugs for the treatment of epilepsy and cardiac arrhythmias based on the ability of this compound to modulate ion channels. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
合成法
The synthesis of 2-[(4-methylphenyl)thio]-N-{2-[(2-thienylmethyl)thio]ethyl}acetamide involves the reaction of 2-chloro-N-(2-[(2-thienylmethyl)thio]ethyl)acetamide with 4-methylthiophenol in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide and is carried out at a temperature of around 80°C. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
2-[(4-methylphenyl)thio]-N-{2-[(2-thienylmethyl)thio]ethyl}acetamide has shown potential applications in various areas of scientific research. One of the major areas of research is medicinal chemistry, where this compound has been studied for its potential as an anti-inflammatory and analgesic agent. Studies have shown that this compound has a significant inhibitory effect on the production of pro-inflammatory cytokines, which makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
Another area of research where this compound has shown potential is in pharmacology, where it has been studied for its potential as a modulator of ion channels. Studies have shown that this compound has a significant effect on the activity of certain ion channels, which makes it a promising candidate for the development of new drugs for the treatment of various diseases such as epilepsy and cardiac arrhythmias.
特性
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-[2-(thiophen-2-ylmethylsulfanyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS3/c1-13-4-6-14(7-5-13)21-12-16(18)17-8-10-19-11-15-3-2-9-20-15/h2-7,9H,8,10-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLTWKXKRBKQKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NCCSCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5083358.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5083369.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide trifluoroacetate](/img/structure/B5083375.png)

![2-(4-chlorobenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5083393.png)







![4-(4-cyclopentyl-1-piperazinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5083434.png)
![N-[4-(anilinosulfonyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B5083443.png)